Evidence 1: XLogP3-AA Lipophilicity Advantage of 2-Cyclopropyl-2-phenylacetaldehyde Over Phenylacetaldehyde
The computed XLogP3-AA of 2-cyclopropyl-2-phenylacetaldehyde is 2.5, compared to 1.80 for phenylacetaldehyde and 1.90 for 2-phenylpropionaldehyde (hydratropaldehyde), representing increases of +0.70 and +0.60 logP units, respectively [1][2][3]. A ΔlogP of +0.70 corresponds to an approximately 5-fold greater partitioning into octanol versus water, a parameter directly relevant to passive membrane permeability predictions in drug design. Note: These are computed (not experimentally measured) logP values; direct experimental logP comparison data for the target compound are not available in the public domain as of this analysis.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA or XLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 (PubChem, computed) |
| Comparator Or Baseline | Phenylacetaldehyde: XLogP = 1.80 (Plantaedb); 2-Phenylpropionaldehyde (hydratropaldehyde): XLogP = 1.90 (Plantaedb) |
| Quantified Difference | ΔlogP = +0.70 vs phenylacetaldehyde; ΔlogP = +0.60 vs hydratropaldehyde |
| Conditions | Computational prediction (XLogP3 method, PubChem 2025.04.14 release; Plantaedb/XLogP3) |
Why This Matters
A +0.70 logP increase over phenylacetaldehyde translates to ~5-fold greater lipophilicity, which influences membrane permeability, metabolic stability predictions, and formulation strategies in early-stage drug discovery.
- [1] PubChem. 2-Cyclopropyl-2-phenylacetaldehyde. XLogP3-AA = 2.5. CID 14871262. https://pubchem.ncbi.nlm.nih.gov/compound/16282-50-1 (accessed 2026-04-25). View Source
- [2] Plantaedb. Phenylacetaldehyde. XlogP = 1.80. https://plantaedb.com/compounds/phenylacetaldehyde (accessed 2026-04-25). View Source
- [3] Plantaedb. 2-Phenylpropanal (Hydratropaldehyde). XlogP = 1.90. https://plantaedb.com/compounds/2-phenylpropanal (accessed 2026-04-25). View Source
